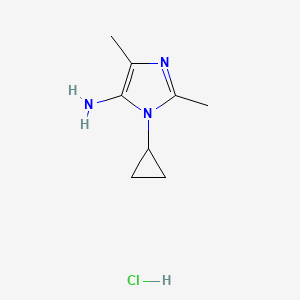
2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids. The presence of the isobutylthio group at the 2-position and the carboxylic acid group at the 4-position makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-halo derivatives with sulfur-containing reagents can lead to the formation of thioxopyrimidines . Additionally, cyclization reactions such as [3+3], [4+2], or [5+1] heterocyclization processes can be employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process
化学反応の分析
Types of Reactions
2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes .
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to nucleic acid components makes it a potential candidate for studying nucleic acid interactions and functions.
作用機序
The mechanism of action of 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in nucleic acid metabolism or cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid include other pyrimidine derivatives with sulfur-containing groups or carboxylic acid groups. Examples include:
- 2-Thioxopyrimidine
- 4-Carboxypyrimidine
- 2-Methylthio-4-carboxypyrimidine
Uniqueness
The uniqueness of this compound lies in the specific combination of the isobutylthio group and the carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical and biological properties that may not be present in other similar compounds .
特性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
2-(2-methylpropylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-7(2)5-15-6-9-11-4-3-8(12-9)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChIキー |
IUTWNXZDLJEDAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSCC1=NC=CC(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



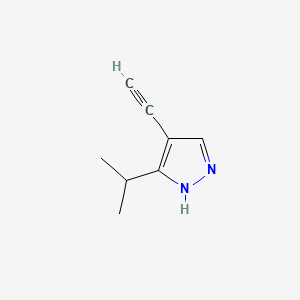
amine](/img/structure/B13473061.png)
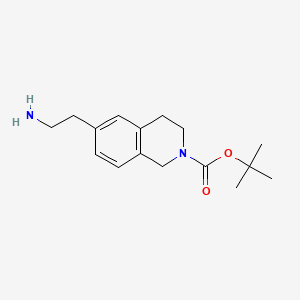

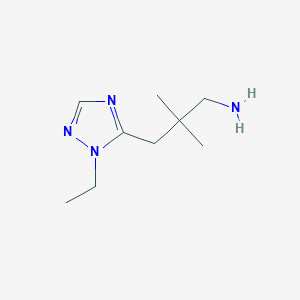
![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)

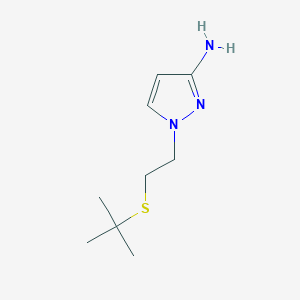
![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)


![4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)
